molecular formula C11H21FN2O2 B3253974 tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate CAS No. 2306249-89-6

tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate

Cat. No.: B3253974
CAS No.: 2306249-89-6
M. Wt: 232.29
InChI Key: WYEDTEGPWDYPHT-NSHDSACASA-N
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Description

tert-Butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate (CAS 2306249-89-6) is a stereochemically defined chiral building block of significant value in pharmaceutical research and development. This compound, with the molecular formula C11H21FN2O2 and a molecular weight of 232.30 g/mol, features a piperidine ring core that is fluorinated at the 3-position and protected by a tert-butoxycarbonyl (Boc) group . The Boc protecting group is a critical feature, allowing synthetic chemists to selectively modify other reactive sites within the molecule during complex synthetic sequences while keeping the amine functionality intact until it is strategically deprotected in the final stages of API synthesis . This controlled deprotection is essential for achieving high yields and superior purity in the manufacturing of complex target molecules. Compounds like this are indispensable chiral intermediates in the construction of enantiomerically pure Active Pharmaceutical Ingredients (APIs), which are crucial for maximizing therapeutic efficacy and minimizing off-target side effects in modern drug discovery . The specific stereochemistry and fluorine substitution make it a versatile precursor for medicinal chemistry programs, particularly in the development of treatments for challenging diseases such as resistant bacterial infections and various cancer types, where chiral aminopiperidine derivatives have shown potent biological activity . As a key building block, it enables the exploration of new chemical space in drug discovery. This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on the consistent quality and stereochemical integrity of this intermediate to advance their synthetic and drug discovery pipelines.

Properties

IUPAC Name

tert-butyl N-[[(3S)-3-fluoropiperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-8-11(12)5-4-6-13-7-11/h13H,4-8H2,1-3H3,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEDTEGPWDYPHT-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCNC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@]1(CCCNC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate typically involves the reaction of a fluorinated piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of similar molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated piperidine ring can enhance binding affinity and selectivity, while the carbamate group can modulate the compound’s reactivity and stability . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate
  • CAS Number : 2306249-89-6
  • Molecular Formula : C₁₁H₂₁FN₂O₂
  • Molecular Weight : 232.295 g/mol
  • Structure : Features a tert-butyl carbamate group attached to a (3S)-3-fluoro-3-piperidylmethyl scaffold. The stereochemistry at the 3-position of the piperidine ring and the fluorine substituent are critical to its properties.

Applications : Primarily used as a synthetic intermediate in pharmaceuticals, particularly in kinase inhibitors or central nervous system (CNS) drug candidates. Fluorine enhances bioavailability and metabolic stability .

Synthesis : Likely involves fluorination of a piperidine precursor followed by carbamate protection. highlights analogous procedures using reagents like DMF and Et₃N in coupling reactions .

Comparison with Structurally Similar Compounds

Fluorinated Piperidine Carbamates

Compound Name CAS Number Molecular Formula Key Structural Features Key Differences
This compound 2306249-89-6 C₁₁H₂₁FN₂O₂ 3S-fluoro, methyl linker to carbamate Reference compound
tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate 1052713-47-9 C₁₀H₁₉FN₂O₂ 4-fluoro, cis stereochemistry Fluorine at 4-position; altered steric/electronic effects
tert-butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate 1363384-66-0 C₁₀H₁₈F₂N₂O₂ 4,4-difluoro substitution Increased electronegativity; potential for enhanced binding affinity
tert-butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate 1932109-72-2 C₁₀H₁₈F₂N₂O₂ 5,5-difluoro substitution Conformational rigidity due to geminal difluorination

Impact of Fluorine Position :

  • 3-Fluoro (target compound): Balances lipophilicity and solubility for CNS penetration.
  • 4-Fluoro (CAS 1052713-47-9): May reduce steric hindrance, favoring interactions with flat binding pockets.
  • 4,4-Difluoro (CAS 1363384-66-0): Enhances metabolic stability but may reduce solubility due to increased hydrophobicity .

Substituted Piperidines with Bulky Groups

Compound Name CAS Number Molecular Formula Key Features Key Differences
tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate N/A C₁₂H₂₁F₃N₂O₂ 5-CF₃ group, 3S,5R stereochemistry Strong electron-withdrawing CF₃ group; impacts logP and metabolic stability
tert-butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate 1456803-43-2 C₁₇H₂₁F₃N₂O₃ Trifluorophenyl, oxo group Enhanced aromatic interactions but reduced solubility; complex synthesis

Functional Group Influence :

  • Trifluoromethyl (CF₃) : Increases lipophilicity and resistance to oxidative metabolism .

Stereochemical Variants

Compound Name CAS Number Molecular Formula Stereochemistry Impact
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate 1052713-48-0 C₁₀H₁₉FN₂O₂ 3R,4R Opposite stereochemistry may lead to divergent biological activity
tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate 207729-03-1 C₁₁H₂₁NO₃ 1R,3S Hydroxyl group introduces polarity; different ring size (cyclopentyl vs. piperidyl)

Stereochemical Considerations :

  • The (3S) configuration in the target compound is critical for chiral recognition in enzyme-binding pockets.
  • Diastereomers (e.g., 3R,4R vs. 3S,4S) may exhibit distinct pharmacokinetic profiles .

Key Research Findings

Physicochemical Properties

  • Lipophilicity : CF₃-containing analogs (logP ~2.5) are more lipophilic than the target compound (logP ~1.8) .
  • Solubility : Difluoro and trifluorophenyl derivatives show reduced aqueous solubility, limiting formulation options .

Biological Activity

Tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate, with the CAS number 2306249-89-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H21FN2O2
  • Molecular Weight : 232.295 g/mol
  • SMILES Notation : O=C(OC(C)(C)C)NC[C@]1(F)CCCNC1

This compound is believed to interact with several biological targets, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). The compound exhibits properties that suggest it may function as:

  • Acetylcholinesterase Inhibitor : Similar compounds have shown inhibitory effects on acetylcholinesterase, which could enhance cholinergic signaling in the brain .
  • β-secretase Inhibitor : This activity is crucial for preventing the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .

3. In Vivo Studies

Research indicates that while some derivatives exhibit significant protective effects in animal models, the bioavailability and efficacy of this compound in vivo require further investigation. For instance, studies on similar compounds have shown varied results in terms of their effectiveness against cognitive decline in rat models when compared to established treatments like galantamine .

Case Studies and Research Findings

Recent literature highlights several studies that explore the biological activity of piperidine derivatives, including those structurally related to this compound:

Study ReferenceCompoundActivityFindings
M4 (related compound)NeuroprotectiveModerate protective effect against Aβ-induced toxicity in astrocytes; reduced TNF-α levels
Piperidine DerivativesAnticancerInduced apoptosis in cancer cell lines; potential for multi-targeted therapy
Various Piperidine DerivativesCholinesterase inhibitionEffective inhibition leading to improved cognitive function in animal models

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

  • In Vivo Efficacy : Conducting comprehensive studies to evaluate its pharmacokinetics and therapeutic potential in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure affect biological activity and target interaction.
  • Clinical Trials : If preclinical studies yield promising results, advancing towards clinical trials to assess safety and efficacy in humans.

Q & A

Q. Key Variables :

  • Temperature control (0–25°C) to minimize racemization.
  • Solvent selection (e.g., DMF for fluorination, THF for carbamation).

Basic: How to characterize the compound’s purity and structural conformation?

Methodological Answer:
Analytical Workflow :

Purity Analysis :

  • HPLC : Use a C18 column (ACN/water gradient) with UV detection at 210–254 nm .
  • GC-MS : For volatile impurities (e.g., residual solvents) .

Structural Confirmation :

  • NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., coupling constants for fluorine-proton interactions) .
  • X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement (e.g., SHELXL-2018) .
  • FT-IR : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) .

Q. Data Interpretation :

  • Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities .

Advanced: How to address conflicting data in reaction yields or stereochemical outcomes?

Methodological Answer:
Root-Cause Analysis :

Catalyst Screening : Test palladium vs. copper catalysts for fluorination—Pd may reduce side products in SNAr reactions .

Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but increase epimerization; non-polar solvents (toluene) favor retention of stereochemistry .

Chiral Auxiliaries : Use (S)-BINOL-derived catalysts to enhance enantiomeric excess (e.g., >95% ee) .

Q. Validation :

  • Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/O₂ interference .
  • Cross-validate yields via quantitative ¹⁹F NMR with an internal standard (e.g., trifluoroacetic acid) .

Advanced: What strategies ensure enantiomeric purity during synthesis?

Methodological Answer:
Chiral Resolution Techniques :

Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol for baseline separation of enantiomers .

Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP) to invert configuration in situ .

Crystallization-Induced Diastereomer Transformation : Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) for selective crystallization .

Q. Monitoring :

  • Track enantiomeric ratio (ER) via circular dichroism (CD) or polarimetry .

Advanced: How to predict and validate biological interactions using computational methods?

Methodological Answer:
Computational Workflow :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GPCRs, kinases). Fluorine’s electronegativity enhances H-bonding and hydrophobic interactions .

Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability .

Free Energy Perturbation (FEP) : Calculate binding affinity differences between enantiomers using AMBER or GROMACS .

Q. Experimental Validation :

  • Surface Plasmon Resonance (SPR) : Measure kinetic parameters (kon/koff) with immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic profiles (ΔH, ΔS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate
Reactant of Route 2
tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate

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